molecular formula C13H13N3OS B5854576 2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one

2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one

Cat. No.: B5854576
M. Wt: 259.33 g/mol
InChI Key: AAXWYZNDRJAVHX-UHFFFAOYSA-N
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Description

2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one is a heterocyclic compound that features a thiazole ring fused with an azepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of N-alkylated aniline derivatives.

Scientific Research Applications

2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one is unique due to its specific substitution pattern and the presence of both thiazole and azepine rings

Properties

IUPAC Name

2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-12-11-10(7-4-8-14-12)16-13(18-11)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWYZNDRJAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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